2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a methoxyphenyl group, a thiadiazole ring, and a piperidine ring
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The methoxyphenyl group is attached to the intermediate compound through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can be compared with similar compounds such as:
2-(2-methoxyphenyl)-N-[1-(1,2,4-thiadiazol-3-yl)piperidin-4-yl]acetamide: This compound has a similar structure but with a different thiadiazole ring, which may result in different chemical properties and biological activities.
2-(2-methoxyphenyl)-N-[1-(1,3,5-thiadiazol-3-yl)piperidin-4-yl]acetamide: Another structural analog with variations in the thiadiazole ring, leading to potential differences in reactivity and application.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic molecule that integrates various functional groups, including a thiadiazole and a piperidine moiety. This unique structure positions it as a candidate for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The IUPAC name of the compound reflects its intricate structure, which includes:
- A methoxyphenyl group
- A thiadiazole ring
- A piperidine ring
These components suggest potential interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Piperidine Ring : Known for its interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
- Thiadiazole Ring : Exhibits properties that may influence enzyme activity and receptor binding.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines:
- HCT116 (human colon cancer) : IC50 values reported between 0.74–10.0 μg/mL.
- MCF-7 (breast cancer) : Demonstrated cytotoxic effects with some derivatives showing superior activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compounds containing thiadiazole rings have also been evaluated for antimicrobial properties. For example, derivatives have shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli .
NLRP3 Inflammasome Inhibition
Recent studies have explored the role of similar compounds in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. The ability to block this pathway suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of thiadiazole derivatives reported that specific structural modifications led to enhanced activity against several tumor cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting the importance of structural diversity in enhancing biological activity .
Compound | Cell Line | IC50 (μg/mL) | Mechanism |
---|---|---|---|
Compound A | HCT116 | 3.29 | Apoptosis |
Compound B | MCF-7 | 10.0 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial effects, compounds were tested against various pathogens. The results indicated that certain modifications increased efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of different substituents on the thiadiazole ring could enhance potency .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 15 μg/mL |
Compound D | Escherichia coli | 20 μg/mL |
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-14-5-3-2-4-12(14)10-16(21)18-13-6-8-20(9-7-13)15-11-17-23-19-15/h2-5,11,13H,6-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAWWFFUALAEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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